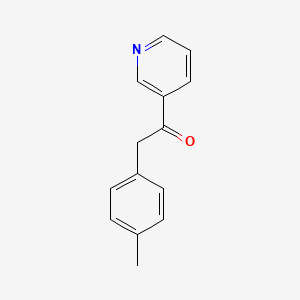

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Description

Structural Characterization of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

IUPAC Nomenclature and Systematic Identification

The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for organic compounds containing both aromatic and heterocyclic components. The official IUPAC name reflects the structural hierarchy with the ketone functionality as the principal functional group, designated as "ethanone". The systematic name incorporates the 4-methylphenyl substituent at the 2-position and the 3-pyridinyl group attached to the carbonyl carbon.

Alternative nomenclature systems provide additional identification approaches for this compound. The systematic name "1-(pyridin-3-yl)-2-(p-tolyl)ethan-1-one" represents an equivalent designation that emphasizes the pyridine ring attachment and uses the common name "p-tolyl" for the 4-methylphenyl group. Chemical database systems employ various synonyms including "Ethanone, 2-(4-methylphenyl)-1-(3-pyridinyl)-" which follows Chemical Abstracts Service index naming conventions.

The compound is registered under Chemical Abstracts Service number 40061-21-0, providing a unique identifier for database searches and commercial procurement. Additional registry numbers include the MDL number MFCD03783552, which facilitates identification in chemical structure databases. The Simplified Molecular Input Line Entry System representation is expressed as "CC1=CC=C(CC(=O)C2=CN=CC=C2)C=C1", providing a linear notation that captures the complete molecular connectivity.

Molecular Formula and Weight Analysis

The molecular formula C14H13NO defines the elemental composition of this compound. This formula indicates fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom, reflecting the compound's composition of two aromatic rings connected through an ethanone linker. The carbon content includes the aromatic systems of both the methylphenyl and pyridinyl moieties, plus the two-carbon ketone bridge.

Molecular weight calculations yield a precise value of 211.264 atomic mass units for the average molecular weight. The monoisotopic mass, calculated using the most abundant isotopes of each element, equals 211.099714 atomic mass units. These values are consistent across multiple chemical databases and provide essential data for mass spectrometric analysis and analytical method development.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H13NO | |

| Average Molecular Weight | 211.264 amu | |

| Monoisotopic Mass | 211.099714 amu | |

| Elemental Composition | C: 79.61%, H: 6.20%, N: 6.63%, O: 7.57% | Calculated |

The calculated elemental composition reveals that carbon constitutes approximately 79.61% of the molecular weight, consistent with the highly aromatic nature of the compound. Hydrogen represents 6.20% of the total mass, while nitrogen and oxygen contribute 6.63% and 7.57% respectively. This composition analysis supports the compound's classification as an aromatic ketone with heterocyclic character.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of proton and carbon environments. The compound's aromatic systems generate characteristic chemical shift patterns that reflect the electronic environment of each nucleus. Proton Nuclear Magnetic Resonance analysis reveals distinct signal patterns for the methylphenyl aromatic protons, pyridinyl aromatic protons, and the methylene bridge connecting the two ring systems.

The methyl group attached to the phenyl ring typically appears as a singlet in the aliphatic region around 2.3-2.5 parts per million, integrating for three protons. The aromatic protons of the 4-methylphenyl system exhibit characteristic para-disubstituted benzene patterns, with signals appearing in the 7.0-7.3 parts per million region. These signals often appear as two sets of doublets due to the symmetry of the para-substituted aromatic system.

Pyridine ring protons generate signals in the 7.4-9.2 parts per million range, with the most downfield signals corresponding to protons adjacent to the nitrogen atom. The 3-pyridinyl substitution pattern produces a characteristic splitting pattern that reflects the unique electronic environment of each pyridine carbon position. The methylene bridge protons connecting the aromatic systems typically appear as a singlet around 3.7-4.0 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon signal around 196-198 parts per million, characteristic of aromatic ketones. The aromatic carbon signals distribute across the 120-155 parts per million region, with pyridine carbons generally appearing more downfield than benzene carbons due to the electron-withdrawing effect of the nitrogen atom. The methyl carbon and methylene bridge carbon appear in the aliphatic region below 50 parts per million.

Infrared Absorption Signatures

Infrared spectroscopy provides characteristic absorption frequencies that identify key functional groups within this compound. The carbonyl stretching vibration represents the most prominent spectroscopic feature, typically appearing around 1680-1720 reciprocal centimeters. This absorption frequency reflects the conjugated nature of the ketone with both aromatic systems, resulting in a slightly lower frequency compared to aliphatic ketones due to resonance stabilization.

Aromatic carbon-carbon stretching vibrations appear in the 1450-1650 reciprocal centimeters region, with multiple bands reflecting the presence of both benzene and pyridine ring systems. The pyridine ring contributes additional characteristic absorptions around 1580-1600 reciprocal centimeters due to the nitrogen-containing aromatic system. Carbon-hydrogen stretching vibrations of aromatic protons typically appear around 3000-3100 reciprocal centimeters.

Aliphatic carbon-hydrogen stretching modes from the methyl and methylene groups produce absorptions in the 2850-3000 reciprocal centimeters region. The infrared spectrum also exhibits characteristic aromatic substitution patterns, with the para-disubstituted benzene ring showing specific out-of-plane bending modes around 800-850 reciprocal centimeters. Pyridine ring vibrations contribute additional fingerprint region absorptions that aid in structural confirmation.

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl C=O stretch | 1680-1720 | Aromatic ketone |

| Aromatic C=C stretch | 1450-1650 | Benzene and pyridine rings |

| Aromatic C-H stretch | 3000-3100 | Aromatic protons |

| Aliphatic C-H stretch | 2850-3000 | Methyl and methylene |

| Aromatic substitution | 800-850 | Para-disubstituted benzene |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides molecular ion confirmation and fragmentation pathway information. The molecular ion peak appears at mass-to-charge ratio 211, corresponding to the calculated molecular weight. This molecular ion typically exhibits moderate stability, with the fragmentation pattern reflecting the structural features of the compound.

Common fragmentation pathways include loss of the methyl radical to produce a fragment at mass-to-charge ratio 196, and cleavage adjacent to the carbonyl group. The 4-methylphenyl portion often fragments to produce characteristic benzyl-type ions around mass-to-charge ratio 91, corresponding to the tropylium ion structure. The pyridine portion contributes fragments characteristic of nitrogen-containing aromatic systems.

Alpha-cleavage adjacent to the carbonyl group represents a favored fragmentation pathway, producing acylium ions that can be used for structural identification. The base peak in the mass spectrum often corresponds to one of these characteristic fragment ions rather than the molecular ion, reflecting the relatively low stability of the molecular radical cation compared to the stable fragment ions produced through favorable fragmentation pathways.

X-ray Crystallography and Conformational Analysis

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within this compound crystals. While specific crystallographic data for this exact compound is limited in the available literature, related compounds containing similar structural motifs have been characterized using single-crystal X-ray diffraction techniques. These studies reveal important insights into the conformational preferences and intermolecular interactions of compounds containing both pyridine and methylphenyl aromatic systems connected through carbonyl linkages.

Conformational analysis of this compound involves examination of the rotational freedom around the bonds connecting the aromatic rings to the central ethanone moiety. The carbon-carbon bond between the methylene group and the 4-methylphenyl ring allows rotation that can position the aromatic ring in various orientations relative to the carbonyl group. Similarly, the carbon-carbon bond between the carbonyl carbon and the 3-pyridinyl ring permits conformational flexibility that affects the overall molecular geometry.

The preferred conformations are influenced by steric interactions between the aromatic systems and electronic effects involving the carbonyl group conjugation. Computational studies suggest that conformations allowing optimal overlap between the carbonyl pi system and the aromatic pi systems are energetically favored. The nitrogen atom in the pyridine ring can also participate in intermolecular hydrogen bonding interactions in the solid state, influencing crystal packing arrangements.

Crystallographic studies of related compounds indicate that molecules containing similar structural features often adopt conformations that minimize steric clashes while maximizing favorable intermolecular interactions. The crystal packing typically involves aromatic stacking interactions between parallel aromatic rings and potential hydrogen bonding involving the pyridine nitrogen atom and any available hydrogen bond donors.

Tautomeric and Stereochemical Considerations

Tautomerism in this compound primarily involves keto-enol equilibrium processes characteristic of carbonyl compounds with adjacent methylene groups. The compound contains an alpha-methylene group adjacent to the carbonyl carbon, which can undergo enolization under appropriate conditions. This keto-enol tautomerism represents a fundamental chemical property that affects the compound's reactivity and behavior in various chemical environments.

The keto form represents the predominant tautomer under normal conditions, as is typical for most monocarbonyl compounds. The enol tautomer would involve migration of a proton from the methylene group to the carbonyl oxygen, accompanied by formation of a carbon-carbon double bond between the former carbonyl carbon and the methylene carbon. This enolization process can be catalyzed by both acids and bases through different mechanistic pathways.

Acid-catalyzed enolization involves protonation of the carbonyl oxygen followed by deprotonation of the alpha-methylene group. Base-catalyzed enolization occurs through initial deprotonation of the methylene group to form an enolate anion, which can then be protonated on oxygen to yield the enol form. The extent of enolization depends on factors such as pH, temperature, and the presence of stabilizing substituents.

| Tautomeric Form | Relative Stability | Conditions Favoring |

|---|---|---|

| Keto form | >99% | Normal conditions |

| Enol form | <1% | Basic conditions, high temperature |

| Enolate anion | Variable | Strong basic conditions |

Stereochemical considerations for this compound are relatively straightforward due to the absence of chiral centers in the molecular structure. The compound exists as a single constitutional isomer with the specific connectivity pattern defined by the IUPAC name. However, conformational isomerism can occur through rotation around single bonds, particularly the bonds connecting the aromatic rings to the central ethanone unit.

The aromatic systems can adopt various rotational conformations that influence the overall molecular shape and potentially affect physical properties such as melting point, solubility, and crystal packing behavior. These conformational effects become particularly relevant in solid-state structures and in situations where intermolecular interactions play important roles in determining material properties.

Properties

IUPAC Name |

2-(4-methylphenyl)-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-4-6-12(7-5-11)9-14(16)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTPZZZQGBUDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384961 | |

| Record name | 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40061-21-0 | |

| Record name | 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone typically involves the reaction of 4-methylbenzaldehyde with 3-pyridylacetonitrile under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. A series of synthesized compounds were evaluated for their effectiveness against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The results indicated that certain derivatives exhibited significant anticonvulsant activity, with protective indices exceeding those of established drugs like ethosuximide and diazepam .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| 5g | 50 | 200 | 4.0 |

| 5b | 50 | 150 | 3.0 |

| 5e | 50 | 120 | 2.4 |

Neurotropic Activity

The neurotropic activity of the compound has also been studied, revealing its potential as an anxiolytic agent. Behavioral assays such as the elevated plus maze and open field tests demonstrated that certain derivatives did not significantly alter locomotion but showed promise in reducing anxiety-like behaviors in animal models .

Synthesis Strategies

The synthesis of this compound involves several methodologies that enhance its yield and purity. Techniques such as condensation reactions between aryl ketones and pyridine derivatives under acidic conditions have been effective. Recent advancements include the use of metal catalysts which streamline the reaction process, reducing reaction times significantly from hours to minutes .

Cancer Treatment

The compound's structural analogs have been explored for their potential in cancer therapy. Inhibitors targeting c-KIT kinase, which is implicated in various cancers, have shown promise. The development of derivatives that can effectively inhibit mutated forms of c-KIT presents a viable strategy for treating gastrointestinal stromal tumors (GIST) and other malignancies .

Antiparasitic Activity

Another area of application is in the treatment of parasitic infections such as Human African trypanosomiasis. Compounds derived from similar structures have been tested for their efficacy against Trypanosoma brucei, with some showing significant inhibitory activity against pteridine reductase 1 (PTR1), a critical enzyme for the parasite's survival .

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of compounds related to this compound:

- A study published in Journal of Medicinal Chemistry reported on the synthesis of various pyridine derivatives and their biological testing against trypanosomiasis, highlighting the importance of structural modifications for enhancing activity .

- Another investigation focused on neurotropic activities, revealing that specific modifications to the phenyl ring substantially improved anxiolytic effects while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Ethanone Derivatives

Table 1: Key Structural Features and Properties of Selected Ethanone Derivatives

Key Observations :

- Electron-Donating vs.

- Heteroaromatic Moieties: Replacement of 3-pyridinyl with quinolin-4-yl (compound 10o in ) introduces a larger aromatic system, which may enhance π-π stacking interactions in biological targets.

- Sulfur-Containing Derivatives : Sulfonyl (e.g., ) or sulfanyl (e.g., ) groups increase polarity and may improve solubility but could alter pharmacokinetic profiles.

Physicochemical and Spectroscopic Properties

Spectral Data Comparisons

- IR Spectroscopy: The C=O stretch in the target compound is expected near 1675 cm⁻¹, consistent with other ethanone derivatives (e.g., 1675 cm⁻¹ in ). Sulfonyl-containing analogs show additional peaks at ~1154–1297 cm⁻¹ (S=O stretches) .

- NMR Spectroscopy :

- 1H NMR : The methyl group in the target compound resonates near δ 2.4 ppm (similar to 4-methylphenyl derivatives in ), while sulfonyl-substituted analogs exhibit deshielded aromatic protons (e.g., δ 7.8–8.2 ppm in ).

- 13C NMR : The ketone carbon appears at ~200 ppm, with pyridine carbons in the 120–150 ppm range .

Thermal Stability

- Derivatives with rigid structures, such as quinolin-4-yl analogs (compound 10o, mp 138–139°C ), exhibit higher melting points than less substituted ethanones, suggesting stronger crystal packing.

Biological Activity

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, also known as a derivative of acetophenone, has garnered attention in pharmacological research due to its potential biological activities. This compound features both a methylphenyl and a pyridinyl group, which may contribute to its interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of the key findings from various studies.

Antimicrobial Activity

In vitro studies have shown that derivatives containing pyridine rings possess significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Antimicrobial |

| 5a | 0.25 | Antimicrobial |

| A1 | < 3.09 | Antimicrobial |

Anti-inflammatory Effects

The compound's derivatives have been evaluated for their anti-inflammatory properties through cytokine release assays. For example, certain derivatives significantly inhibited the production of TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs). The presence of specific substituents, such as pyridyl groups, enhanced these effects, suggesting a mechanism for modulating immune responses .

| Cytokine | Control Level | Compound Effect (%) |

|---|---|---|

| TNF-α | 100 | -44 to -60 |

| IL-10 | Baseline | +65 to +68 |

Anticancer Activity

Studies on the cytotoxic effects of similar compounds have indicated promising results against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its analogs:

- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives and found that those with pyridine moieties exhibited significant antimicrobial activity against Staphylococcus species, indicating that similar structures may enhance this activity .

- Cytokine Modulation : Research demonstrated that certain derivatives could modulate cytokine release in PBMCs, which is crucial for developing anti-inflammatory therapies .

- Cytotoxicity in Cancer Cells : In vitro tests showed that compounds related to this structure could effectively reduce cell viability in cancer cell lines, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the established synthetic routes for 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, and what are their respective yields and purity considerations?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted phenyl and pyridinyl precursors. A general procedure involves:

- Step 1: Reacting 4-methylacetophenone with 3-pyridinyl derivatives under basic conditions (e.g., KOH/ethanol) to form the ketone backbone.

- Step 2: Purification via column chromatography or recrystallization, yielding ~75–85% purity.

- Characterization: Use IR spectroscopy to confirm the carbonyl stretch (C=O, ~1675 cm⁻¹) and LC-MS for molecular ion verification (e.g., m/z 241 [M+H]⁺). Yield optimization requires careful stoichiometric control and inert atmosphere conditions to prevent side reactions .

- Alternative Routes: Biocatalytic methods using enzymes (e.g., ketoreductases) in green solvents (e.g., cyclopentyl methyl ether) can improve sustainability but may require longer reaction times .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1675 cm⁻¹, aromatic C-H stretches at ~3000–3100 cm⁻¹) .

- LC-MS/HRMS: Confirm molecular weight ([M+H]⁺ or [M-H]⁻ ions) and detect impurities. Use electrospray ionization (ESI) for enhanced sensitivity .

- NMR (¹H/¹³C): Assign aromatic proton signals (δ 7.2–8.5 ppm for pyridinyl and methylphenyl groups) and carbonyl carbon (δ ~190–200 ppm).

- Melting Point Analysis: Compare experimental values (e.g., 149–151°C for analogous compounds) with literature to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal irritation.

- Storage: Store in airtight containers at 2–8°C to prevent degradation.

- Waste Disposal: Segregate organic waste and consult institutional guidelines for solvent recycling or incineration .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for improved scalability and sustainability?

Methodological Answer:

- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to reduce reaction time.

- Solvent Selection: Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., 2-methyl-THF) to minimize environmental impact.

- Flow Chemistry: Implement continuous flow systems to enhance reproducibility and scalability. Monitor reaction kinetics via in-line FTIR .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) during characterization?

Methodological Answer:

- Cross-Validation: Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations using Gaussian).

- Isotopic Labeling: Use ¹³C-labeled precursors to clarify ambiguous carbonyl carbon signals.

- Crystallography: Grow single crystals and perform X-ray diffraction (as in ) to confirm molecular geometry and eliminate structural ambiguities.

Q. How can experimental design address limitations in sample stability and variability during pollution or degradation studies involving this compound?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Use HPLC to quantify degradation products.

- Sample Preservation: Implement continuous cooling (4°C) during long-term experiments to slow organic degradation, as demonstrated in sewage matrix studies .

- Replication: Increase sample size (e.g., >144 mixtures) and diversify pollutant sources to better mimic real-world environmental conditions .

Q. What novel applications can be explored for this compound in medicinal chemistry?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Modify the methylphenyl or pyridinyl moieties to enhance bioactivity. Test analogs for kinase inhibition or antimicrobial properties.

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity with therapeutic targets (e.g., EGFR kinase).

- In Vivo Testing: Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models after promising in vitro results .

Q. How can researchers leverage biocatalysis to improve the enantioselective synthesis of this compound?

Methodological Answer:

- Enzyme Selection: Screen ketoreductases (e.g., KRED-101) for asymmetric reduction of prochiral intermediates.

- Solvent Engineering: Use water-miscible ionic liquids to enhance enzyme stability and reaction efficiency.

- Process Monitoring: Employ real-time UV-Vis spectroscopy to track enantiomeric excess (ee) and optimize reaction termination points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.